molecular formula C20H26N4O4S B2475313 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049943-56-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No. B2475313
M. Wt: 418.51
InChI Key: ZRYICIYYEGZWPM-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves the use of electron-withdrawing and donating substituents in the positions of the oxadiazole ring . This allows for a wide range of compounds to be designed, synthesized, and subjected to various applications .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles vary depending on the substituents in the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Oxadiazole Derivatives : One study outlined a one-pot condensation method leading to the formation of oxadiazole derivatives, including structures similar to the compound of interest. This method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes, offering a versatile approach to create bicyclic systems with potential biological activities (Kharchenko, Detistov, & Orlov, 2008).

Efficient Synthesis Methods : Another research introduced an efficient method for synthesizing cyclic analogues of diamino-oxadiazoles, showcasing a protocol that involves cyclization mediated by tosylchloride/pyridine in ethanol, which could be relevant for producing derivatives of the compound (Brahmayya et al., 2016).

Biological Activities and Applications

Acetyl- and Butyrylcholinesterase Inhibition : A study on 5-aryl-1,3,4-oxadiazoles, which share a core structure with the compound of interest, found these derivatives to be potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE). Such compounds were synthesized from hydrazides reacting with dodecyl isocyanate, followed by cyclization, demonstrating moderate dual inhibition which could have implications for treating dementias and myasthenia gravis (Pflégr et al., 2022).

Antiproliferative Activity and Tubulin Inhibition : Research has identified a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This discovery opens up new avenues for developing treatments against cancer by targeting cell division mechanisms (Krasavin et al., 2014).

Antimycobacterial Activity : Compounds with 1,2,4-oxadiazole structures have been tested against Mycobacterium tuberculosis, showing promising antimycobacterial activity. This research highlights the potential of oxadiazole derivatives in contributing to the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-14-9-11-16(12-10-14)29(26,27)24-13-5-8-17(24)18(25)21-20-23-22-19(28-20)15-6-3-2-4-7-15/h9-12,15,17H,2-8,13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYICIYYEGZWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

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